molecular formula C6H16NO3P B1363390 Diethyl aminoethylphosphonate CAS No. 41468-36-4

Diethyl aminoethylphosphonate

Cat. No. B1363390
CAS RN: 41468-36-4
M. Wt: 181.17 g/mol
InChI Key: JUAGHBASZWRMQH-UHFFFAOYSA-N
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Description

Diethyl aminoethylphosphonate, also known as DEAEPh, is a phosphonate compound . It has the molecular formula C6H16NO3P and a molecular weight of 181.17 . The compound is in liquid form .


Synthesis Analysis

Aminophosphonates, such as Diethyl aminoethylphosphonate, are often prepared by hydrophosphonylation, usually the condensation of imines and phosphorous acid . In the Pudovik reaction or Kabachnik–Fields reaction, the esters of phosphorous acid are employed .


Molecular Structure Analysis

The InChI code for Diethyl aminoethylphosphonate is 1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3 . The compound contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), and 1 phosphonate .


Physical And Chemical Properties Analysis

Diethyl aminoethylphosphonate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 228.2±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 91.8±22.6 °C .

Scientific Research Applications

Corrosion Inhibition

Diethyl aminoethylphosphonate derivatives have been studied for their effectiveness as corrosion inhibitors. A study demonstrated that α-aminophosphonates, including variants of diethyl aminoethylphosphonate, effectively inhibited mild steel corrosion in hydrochloric acid, a common issue in industrial pickling processes. These compounds acted as mixed-type inhibitors, primarily functioning as cathodic inhibitors. Their efficiency was supported by both experimental methods and quantum chemical calculations (Gupta et al., 2017).

Synthesis and Structural Analysis

Diethyl aminoethylphosphonates are significant in the synthesis of various chemical compounds due to their structural resemblance to natural amino acids. They have applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. These compounds can be synthesized via reactions like the Kabachnik-Fields reaction, and their structural characterizations have been confirmed through methods like X-ray crystallography (Ouahrouch et al., 2014).

Anticorrosion Properties and Synthesis

Another study focused on the synthesis of diethyl (phenylamino) methyl phosphonate derivatives and investigated their anticorrosion properties. These compounds showed high efficacy as corrosion inhibitors for carbon steel in hydrochloric acid. The study provided insights into the correlation between experimental results and theoretical predictions, confirming the compounds' effectiveness through various spectroscopic methods and surface studies (Moumeni et al., 2020).

Nucleophilic Substitution Enhancement

Research has also delved into the role of diethyl aminoethylphosphonates in enhancing nucleophilic substitution reactions. A study showed that diethyl α-hydroxy-benzylphosphonate, upon reacting with primary amines, efficiently formed corresponding α-aminophosphonates, aided by the neighboring group effect of the phosphonate group. This process was further enhanced through microwave irradiation (Kiss et al., 2012).

Anticancer and Antioxidant Properties

In the medical field, certain diethyl aminoethylphosphonates have been studied for their anticancer and antioxidant properties. For example, diethyl (6-amino-9H-purin-9-yl) methylphphosphonate was explored for its effects on human hepatocarcinoma cells, where it was found to induce apoptosis and cell cycle arrest by generating reactive oxygen species and activating caspase-3 and -9, key components in cell death processes (Qu et al., 2010).

Phase Distribution Studies

The phase distribution of β-aminoethylphosphonates, including diethyl aminoethylphosphonates, in water-organic solvent systems has been investigated. These studies help understand the acid-base properties of these compounds and their behavior in various solvents, providing valuable information for their use in different chemical processes (Cherkasov et al., 2005).

Synthesis of Cyclic Aminophosphonates

Diethyl aminoethylphosphonates are also essential in the synthesis of cyclic aminophosphonates. These compounds are synthesized through reactions involving cyclic imines and have potential applications in various chemical and pharmaceutical fields. Efficient routes for their synthesis have been explored, enhancing the versatility of these compounds (Odinets et al., 2009).

Antimicrobial Activity

The antimicrobial activity of diethyl aminoethylphosphonates has been a topic of interest. These compounds have been synthesized and tested for their effectiveness against various microbial strains, demonstrating potential applications in the development of new antimicrobial agents (Reddy et al., 2018).

Anti-Alzheimer Effects

Recent studies have also investigated the potential anti-Alzheimer effects of diethyl aminoethylphosphonate derivatives. Their antioxidant activities have been analyzed, and the compounds have shown promising results in inhibiting enzymes associated with Alzheimer's disease (Zaout et al., 2021).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H312, H314, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

properties

IUPAC Name

2-diethoxyphosphorylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAGHBASZWRMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369955
Record name Diethyl aminoethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethoxyphosphorylethanamine

CAS RN

41468-36-4
Record name Diethyl aminoethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-aminoethyl)phosphonate
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate (5 g, 16.08 mmol, 1.00 equiv) in ethanol (200 mL) and hydrazine hydrate (8 g, 160.00 mmol, 9.95 equiv). The resulting solution was stirred for 12 h at room temperature. The solids were filtered and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (9:1). This resulted in 1.5 g (51%) of diethyl 2-aminoethylphosphonate as colorless oil.
Quantity
5 g
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reactant
Reaction Step One
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8 g
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200 mL
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Synthesis routes and methods II

Procedure details

A mixture of diethyl cyanomethylphosphonate (17.7 g; 0.1 moles) in ethanol (70 ml) and aqueous HCl (40 ml of 10% HCl) over 10% Pd/C (1 g) is stirred in a pressure vessel at 60 psi. When the calculated amount of H2 had been absorbed (about 26 hours), the catalyst is filtered off over Celite, washed with ethanol, and the filtrate is neutralized with NaHCO3 and evaporated to dryness under vacuum. The residue is extracted with absolute ethanol (2×50 ml) and the clear extract is distilled at about 110° C. and 0.18 mbar to give a colorless liquid (11.4 g; yield 63%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 4.67 g (0.015 mol) of diethyl phthalimidoethylphosphonate in 30 ml of ethanol and 1.2 ml of 100% hydrazine hydrate is kept at ambient temperature for ca. 16 hours then is refluxed for 2 hours. The mixture is cooled and filtered and the filtrate is concentrated to give diethyl (2-aminoethyl)phosphonate.
Quantity
4.67 g
Type
reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
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1.2 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl aminoethylphosphonate
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Diethyl aminoethylphosphonate
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Diethyl aminoethylphosphonate
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Diethyl aminoethylphosphonate
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Diethyl aminoethylphosphonate
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Diethyl aminoethylphosphonate

Citations

For This Compound
9
Citations
ME Chalmers, GM Kosolapoff - Journal of the American Chemical …, 1953 - ACS Publications
… a-aminobenzylphosphonates, diethyl -aminoethylphosphonate, diethyl -aminopropylphosphonate, … (35-43%) of diethyl -aminoethylphosphonate, bp 74 at 6 mm., bp 70-73 at 3 mm., …
Number of citations: 82 pubs.acs.org
J Tanaka, E Kuwano, M Eto - 1986 - catalog.lib.kyushu-u.ac.jp
… Diethyl aminoethylphosphonate hydrochloride was also treated in the same way except for using the twice amounts of triethylamine. The physicochemical properties of the acylated …
Number of citations: 10 catalog.lib.kyushu-u.ac.jp
RA Cherkasov, VI Galkin, NG Khusainova… - Russian journal of …, 2005 - Springer
… Diethyl 2-diethylaminoethylphosphonate and diethyl 2-morpholinoethylphosphonate were found to be stronger bases than the corresponding aminomethylphosphonates, but all these …
Number of citations: 16 link.springer.com
E Berdnikov, N Krasnova, A Garifzyanov, R Cherkasov… - dspace.kpfu.ru
… Diethyl 2-diethyl-aminoethylphosphonate and diethyl 2-morpholinoethylphosphonate were found to be stronger bases than the corresponding aminomethylphosphonates, but all these …
Number of citations: 0 dspace.kpfu.ru
BE Ivanov, SS Krokhina - Bulletin of the Academy of Sciences of the USSR …, 1967 - Springer
… accurate separation after the completion of the reaction the reaction mixture was distilled through a fractionating column (17 theoretical plates): diethyl diethylaminoethylphosphonate …
Number of citations: 3 link.springer.com
R Bovill, PG Evans, GL Howse, HMI Osborn - Bioorganic & Medicinal …, 2016 - Elsevier
… The carbonates were then reacted with l-diethyl aminoethylphosphonate in the presence of Hunig’s base and HOBt to give the pure β-carbamate linked products (11a) and (11b) in …
Number of citations: 10 www.sciencedirect.com
H Tolkmith - Journal of the American Chemical Society, 1953 - ACS Publications
… synthesis of thefollowing dialkyl phosphonates which contain ^n amino group on the first carbon atom: diethyl and dibutyl a-aminobenzylphosphonates, diethyl -aminoethylphosphonate…
Number of citations: 2 pubs.acs.org
EN Reinke, VH Adams, Army Public Health Center - 2022 - apps.dtic.mil
Multiple facilities are investigating the feasibility of utilizing fluorine-free AFFF as replacements to fluorine containing mixtures however, they have thus far been unable to meet MIL-PRF-…
Number of citations: 2 apps.dtic.mil
MA Gouda, J Qurban - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
The biological and medicinal properties of Favipiravir and its analogs have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 1 onlinelibrary.wiley.com

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